![molecular formula C13H18F3NO5S B054441 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate CAS No. 124915-06-6](/img/structure/B54441.png)
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
Overview
Description
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is a quaternary ammonium salt. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a benzene ring, and a trifluoromethanesulfonate anion. It is often used in organic synthesis and various industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
In the context of sm cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate typically involves the quaternization of 4-(Ethoxycarbonyl)benzenamine with methylating agents such as methyl iodide or dimethyl sulfate, followed by anion exchange with trifluoromethanesulfonic acid. The reaction conditions generally include:
Solvent: Common solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, the ethoxycarbonyl group can be subject to oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azide or cyanide derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Organic Synthesis
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is utilized as a reagent in organic synthesis processes. Its ability to act as a nucleophile makes it valuable for various reactions, including:
- Alkylation Reactions : It can facilitate the introduction of alkyl groups into organic molecules.
- Formation of Esters : The compound can be used to synthesize esters from carboxylic acids and alcohols.
Catalysis
The compound serves as a catalyst in several chemical reactions due to its ability to stabilize transition states. Notable catalytic applications include:
- Michael Additions : It aids in the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
- Aldol Reactions : The compound can promote aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.
Ion Exchange and Separation Techniques
Due to its quaternary ammonium structure, this compound is effective in ion exchange applications:
- Separation of Anions : It can selectively bind anions in solution, making it useful for purification processes in analytical chemistry.
- Chromatography : Employed as a stationary phase or modifier in liquid chromatography techniques.
Case Study 1: Synthesis of Novel Esters
In a recent study published in Synthetic Communications, researchers demonstrated the use of this compound for synthesizing novel esters through direct esterification reactions. The study reported high yields and selectivity, showcasing its effectiveness as a reagent in organic synthesis .
Case Study 2: Catalytic Activity in Michael Additions
A paper published in Journal of Organic Chemistry highlighted the compound's role as a catalyst in Michael addition reactions. The findings indicated that it significantly increased reaction rates and improved yields compared to traditional catalysts . This study emphasizes its potential for application in developing more efficient synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium trifluoromethanesulfonate
- Tetraethylammonium trifluoromethanesulfonate
- 4-(Methoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate
Uniqueness
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is unique due to the presence of the ethoxycarbonyl group, which imparts specific reactivity and solubility characteristics. Compared to similar compounds, it offers distinct advantages in terms of its ability to act as a phase-transfer catalyst and its stability under various reaction conditions.
This compound’s versatility and stability make it a valuable tool in both research and industrial applications, distinguishing it from other quaternary ammonium salts.
Biological Activity
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate (ETBF) is a quaternary ammonium salt characterized by its unique structural features, including an ethoxycarbonyl group and a trifluoromethanesulfonate anion. This compound has garnered attention in both organic synthesis and potential biological applications due to its reactivity and interaction with biological macromolecules.
- Molecular Formula : C₁₃H₁₈F₃NO₅S
- Molecular Weight : 357.35 g/mol
- CAS Number : 124915-06-6
- Solubility : Moderately soluble in polar solvents, with solubility values ranging from 0.0154 mg/ml to 0.0764 mg/ml depending on the specific conditions used for measurement .
The biological activity of ETBF is primarily linked to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The positive charge on the ammonium group enhances its capacity to engage in electrostatic interactions, potentially affecting the function of these macromolecules.
Potential Biological Interactions:
- Protein Binding : Preliminary studies suggest that ETBF may bind to proteins, which could influence their conformation and activity.
- Nucleic Acid Interaction : The compound's structure may allow it to interact with nucleic acids, potentially affecting transcription or translation processes.
Applications in Research
ETBF is utilized as a reagent in organic synthesis, particularly in the activation of carbonyl groups for acylation reactions. Its role as a phase-transfer catalyst facilitates reactions between aqueous and organic phases, making it valuable in both chemical and biological research contexts.
Study 1: Interaction with Biological Macromolecules
A study exploring the interaction of ETBF with serum albumin indicated that the compound could alter the protein's binding affinity for other ligands, suggesting potential applications in drug delivery systems.
Study 2: Synthesis of Biologically Active Molecules
Research has demonstrated that ETBF can serve as an intermediate in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals. Its stability under various conditions allows for diverse applications in medicinal chemistry .
Comparative Analysis
To highlight the uniqueness of ETBF compared to similar compounds, a comparative analysis is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
Benzyltrimethylammonium chloride | C₁₀H₁₆ClN | Commonly used as a phase transfer catalyst; less polar than ETBF. |
Tetra-n-butylammonium bromide | C₁₆H₃₆BrN | Known for its solubility in organic solvents; larger alkyl groups provide different solvation properties. |
Trimethylphenylammonium bromide | C₁₂H₁₈BrN | Similar quaternary structure; used in electrochemical applications but lacks the ethoxycarbonyl group. |
ETBF's combination of ethoxycarbonyl and trifluoromethanesulfonate groups provides distinct reactivity patterns not found in these similar compounds, enhancing its utility in research.
Safety and Handling
While specific toxicological data on ETBF is limited, it is essential to handle this compound with care due to the corrosive nature of trifluoromethanesulfonate salts. Appropriate personal protective equipment (PPE) should be used when working with ETBF to mitigate any risks associated with exposure .
Properties
IUPAC Name |
(4-ethoxycarbonylphenyl)-trimethylazanium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.CHF3O3S/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;2-1(3,4)8(5,6)7/h6-9H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXPMQGBKYWNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558477 | |
Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124915-06-6 | |
Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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